molecular formula C7H12ClN3O B2620734 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride CAS No. 2309474-45-9

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride

Cat. No.: B2620734
CAS No.: 2309474-45-9
M. Wt: 189.64
InChI Key: ZBFQBAVMZJKLTN-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic amine featuring a fused imidazole and oxazepine ring system. The oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen atom) distinguishes it from diazepines (two nitrogen atoms in a seven-membered ring) or pyrazines (six-membered ring with two nitrogen atoms). The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

5,6,8,9-tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-6-5-9-7-1-3-11-4-2-10(6)7;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFQBAVMZJKLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

mGluR2 Antagonism

One of the primary applications of this compound is its role as an antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Research indicates that mGluR2 antagonists can be beneficial in treating various neurological disorders such as anxiety and depression. The compound has shown potential in modulating neurotransmitter release and enhancing synaptic plasticity, which are crucial for cognitive functions and mood regulation .

Anticancer Activity

Recent studies have suggested that 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine; hydrochloride may possess anticancer properties. The compound was evaluated for its ability to inhibit cell proliferation in different cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against human cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens. Further exploration of its mechanism of action could lead to the development of novel antimicrobial agents .

Data Tables

Application AreaMechanism of ActionPotential Benefits
mGluR2 AntagonismModulation of neurotransmitter releaseTreatment of anxiety and depression
Anticancer ActivityInhibition of cell proliferationDevelopment of new cancer therapies
Antimicrobial PropertiesBactericidal effects against resistant strainsNew treatments for bacterial infections

Case Study 1: mGluR2 Antagonism in Anxiety Disorders

A study published in a peer-reviewed journal explored the effects of 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine; hydrochloride on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, supporting the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on its anticancer properties, researchers treated various human cancer cell lines with different concentrations of the compound. The findings revealed dose-dependent cytotoxicity in several cell lines, particularly those associated with breast and lung cancers. This study highlights the need for further development and optimization of this compound as a potential anticancer drug.

Mechanism of Action

The mechanism of action of 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The table below summarizes key differences in heterocyclic frameworks and substituents:

Compound Name Core Ring System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine hydrochloride Imidazo-oxazepine -NH₂ at C3; HCl salt C₇H₁₃ClN₄O 204.66 (calc.) Not explicitly listed
TAK-233 (Pyrazino-oxazepine) Pyrazino-oxazepine -N-methyl, -N-isopropyl; HCl salt C₁₃H₂₂ClN₅O 307.80 Not listed
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide HCl Triazolo-diazepine -CONH₂ at C3; HCl salt C₇H₁₂ClN₅O 217.66 98644667 (ChemSpider)
6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride Imidazo-diazepine None specified; HCl salt C₇H₁₃ClN₄ 204.66 (calc.) 2177266-74-7
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride Imidazo-pyrimidine -NH₂; HCl salt C₆H₁₀ClN₃ 159.62 1209264-64-1

Key Observations :

  • Oxazepine vs. Diazepine : The oxazepine ring (O-containing) in the target compound may confer distinct electronic and steric properties compared to diazepines (N-containing), influencing receptor binding .
  • Substituent Effects : The primary amine (-NH₂) at C3 in the target compound contrasts with carboxamide (-CONH₂) in the triazolo-diazepine derivative, which may alter solubility and hydrogen-bonding interactions .

Pharmacological Profiles

Receptor Targeting
  • TAK-233: A selective 5-HT2C receptor agonist used to study urethral closure mechanisms in rats and humans. Its pyrazino-oxazepine scaffold demonstrates high selectivity over 5-HT2A/2B receptors .
  • Triazolo-diazepine-3-carboxamide : Structural similarity to GABA-A receptor modulators, though its biological target remains unconfirmed .
  • Imidazo-oxazepine/diazepine derivatives : Often explored for CNS applications due to their ability to cross the blood-brain barrier .
Physicochemical Properties
  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability.

Biological Activity

5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex heterocyclic structure characterized by an imidazo[1,2-d][1,4]oxazepine core. Its chemical formula is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 241.7 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antiviral Activity

Research has indicated that derivatives of tetrahydroimidazo compounds exhibit antiviral properties. For instance, certain TIBO (Tetrahydro-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione) derivatives have been shown to inhibit HIV-1 replication through unique interactions with the HIV-1 reverse transcriptase (RT) . The specific mechanisms often involve blocking viral replication at low concentrations, demonstrating high potency and selectivity against HIV-1 without significant cytotoxicity.

Anticancer Potential

In vitro studies have assessed the anticancer potential of various derivatives of imidazo compounds. For example, certain synthesized analogues were tested against leukemia cell lines (CCRF-CEM), revealing varying degrees of activity . Although some compounds showed no significant activity at concentrations above 20 µg/mL, others demonstrated promising results in inhibiting cell proliferation.

The biological activity of 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine; hydrochloride is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many imidazo derivatives act as enzyme inhibitors, particularly targeting enzymes involved in viral replication and cancer cell metabolism.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of a related compound demonstrated that modifications to the imidazo structure could enhance potency against HIV-1. The lead compound showed an IC50 value in the nanomolar range against various strains of HIV-1 while maintaining low toxicity in human cell lines .

Study 2: Anticancer Activity

Another investigation evaluated the anticancer properties of synthesized tetrahydroimidazo derivatives against different cancer cell lines. Results indicated that some compounds exhibited IC50 values significantly lower than 10 µg/mL against specific types of leukemia cells, suggesting a potential for development as anticancer agents .

Data Summary

Compound NameBiological ActivityIC50 (µg/mL)Reference
TIBO Derivative (R86183)HIV-1 Inhibition0.3 - 30
5-deaza-5,6-tetrahydrofolic acid analogueAnticancer Activity>20
5,6,8,9-Tetrahydroimidazo derivativeLeukemia Cell Inhibition<10

Q & A

Basic: What synthetic routes are recommended for preparing 5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride?

A multi-step approach is typically employed, involving cyclization and salt formation. For example, a modified benzoxazepine synthesis protocol can be adapted:

  • Key steps :
    • Cyclization : React aldehyde and diamine precursors in anhydrous acetonitrile under nitrogen, with K₂CO₃ as a base, at reflux (12–24 h) .
    • Purification : Use column chromatography (silica gel) or recrystallization from ethyl acetate to isolate the free base.
    • Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .
  • Critical parameters : Maintain anhydrous conditions to avoid side reactions (e.g., hydrolysis of intermediates).

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization requires systematic parameter screening:

  • Solvent selection : Replace acetonitrile with THF or dioxane to enhance solubility of intermediates (e.g., amidine hydrochlorides) .
  • Catalyst/base tuning : Substitute K₂CO₃ with triethylamine (TEA) for milder conditions, reducing side-product formation .
  • Temperature control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may stabilize thermally sensitive intermediates .
  • Analytical validation : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

A combination of techniques is essential:

  • 1H/13C NMR : Confirm regiochemistry of the imidazo-oxazepine core. Look for diagnostic peaks:
    • Imidazole protons: δ 7.2–8.1 ppm (aromatic region).
    • Oxazepine methylene groups: δ 3.5–4.5 ppm .
  • LC-MS : Verify molecular ion ([M+H]⁺) and rule out impurities (e.g., unreacted diamine) .
  • Elemental analysis : Validate hydrochloride stoichiometry (e.g., Cl⁻ content) .

Advanced: How should researchers address contradictory spectral data during characterization?

Contradictions often arise from:

  • Solvent effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to resolve splitting patterns .
  • Polymorphism : Use X-ray crystallography (if crystalline) to confirm solid-state structure vs. solution-phase data .
  • Impurity interference : Perform preparative HPLC to isolate the target compound and re-analyze .

Basic: What safety precautions are critical when handling this compound?

  • Toxicity : Assume neurotoxic or mutagenic potential based on structural analogs (e.g., benzodiazepine derivatives) .
  • Handling : Use fume hoods, nitrile gloves, and sealed systems for reactions involving volatile HCl .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What strategies mitigate instability of the hydrochloride salt in aqueous media?

  • pH control : Maintain pH < 4 in solution to prevent free base precipitation .
  • Lyophilization : Store as a lyophilized powder under argon to avoid hydrolysis .
  • Stability studies : Use accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., ring-opening) .

Basic: How can researchers validate the biological activity of this compound?

  • In vitro assays : Screen against target receptors (e.g., GABAₐ or serotonin receptors) using radioligand binding assays .
  • Dose-response curves : Use Hill slopes to assess cooperativity and efficacy .
  • Control compounds : Include structurally related analogs (e.g., midazolam derivatives) to benchmark activity .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Docking refinement : Adjust force-field parameters (e.g., partial charges) to better model protonation states in the imidazole ring .
  • Solvent accessibility : Account for hydration effects in MD simulations, which may alter binding pocket conformations .
  • Experimental validation : Synthesize and test derivatives with targeted substitutions (e.g., fluorine at position 8) to validate SAR hypotheses .

Basic: What are common impurities in synthesized batches, and how are they quantified?

  • Typical impurities :
    • Unreacted diamine (detected via LC-MS at m/z < 200).
    • Oxazepine ring-opened byproducts (identified by NMR δ 5.5–6.0 ppm for aldehydes) .
  • Quantification : Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP/JP impurities) .

Advanced: What methodologies enable scalable synthesis without compromising purity?

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for cyclization steps .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology (RSM) .

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